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Compound of Interest

Compound Name:
2-Methoxyquinoline-4-carboxylic

acid

Cat. No.: B158296 Get Quote

An In-Depth Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid: Structure, Synthesis,

and Applications

Abstract
2-Methoxyquinoline-4-carboxylic acid, a key heterocyclic compound, serves as a

fundamental building block in the landscape of medicinal chemistry and organic synthesis. Its

quinoline core, functionalized with both a methoxy and a carboxylic acid group, provides a

versatile scaffold for the development of novel therapeutic agents. This technical guide offers a

comprehensive exploration of its chemical structure, physicochemical properties, and

spectroscopic profile. We delve into the foundational and modern synthetic methodologies for

its preparation, with a focus on the Doebner reaction. Furthermore, this guide elucidates its

critical role in drug discovery, particularly in the development of anticancer and antimicrobial

agents, and provides detailed, field-proven protocols for its synthesis and biological evaluation.

Physicochemical Properties and Structural
Elucidation
2-Methoxyquinoline-4-carboxylic acid is a solid organic compound whose structure is

foundational to its chemical reactivity and biological activity. The molecule consists of a

quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy
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group (-OCH₃) is attached at the 2-position, and a carboxylic acid group (-COOH) is at the 4-

position.

Core Chemical Structure and Key Identifiers
The arrangement of these functional groups on the rigid quinoline scaffold dictates the

molecule's electronic properties and its potential as a precursor in pharmaceutical synthesis.

Key Structural Features
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Caption: Key functional components of the 2-Methoxyquinoline-4-carboxylic acid structure.

Chemical Properties Summary
The following table summarizes the key identifiers and physicochemical properties of the

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b158296?utm_src=pdf-body-img
https://www.benchchem.com/product/b158296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

IUPAC Name
2-Methoxyquinoline-4-

carboxylic acid
[1]

Synonyms 2-methoxycinchoninic acid [1]

CAS Number 10222-62-5 [1][2]

Molecular Formula C₁₁H₉NO₃ [2]

Molecular Weight 203.19 g/mol [2]

Appearance Solid

SMILES String COc1cc(C(O)=O)c2ccccc2n1

InChI Key
ZMHKFJMROFPASK-

UHFFFAOYSA-N

Spectroscopic Profile: A Predictive Analysis
While specific analytical data is proprietary to manufacturers, a predictive spectroscopic profile

can be constructed based on the molecule's functional groups. This analysis is crucial for

researchers to confirm product identity and purity.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O-H

stretching band from the carboxylic acid group, typically in the 3500-2500 cm⁻¹ region.[3] A

sharp, strong C=O stretching peak should appear around 1700 cm⁻¹.[3] Aromatic C-H and

C=C stretching bands, as well as C-O stretching from the methoxy and acid groups, will also

be present.

¹H NMR Spectroscopy: The proton NMR spectrum would feature a characteristic broad

singlet for the carboxylic acid proton, significantly downfield in the 10-12 ppm range.[3] The

protons on the quinoline ring system would appear in the aromatic region (approx. 7.0-8.5

ppm). A distinct singlet, integrating to three protons, would be observed for the methoxy

group, typically around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carboxyl carbon is expected to be the most downfield signal,

appearing between 160-185 ppm.[3] The aromatic carbons of the quinoline ring will resonate
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in the 110-150 ppm range. The methoxy carbon will produce a signal around 50-60 ppm.

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 203. Key

fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17

amu) and a carbonyl group (-CO, 28 amu).[3]

Synthesis Methodologies
The synthesis of the quinoline-4-carboxylic acid scaffold has been a subject of extensive

research for over a century.[4] Classical methods such as the Doebner and Pfitzinger reactions

provide the foundational routes, while modern adaptations focus on improving efficiency and

sustainability.

Foundational Synthetic Routes
Doebner Reaction: This is a three-component reaction involving the condensation of an

aromatic amine, an aldehyde, and pyruvic acid.[5][6] It is one of the most common and

versatile methods for preparing quinoline-4-carboxylic acids. The causality behind this

reaction involves an initial condensation to form an imine, followed by a Michael addition with

the enolate of pyruvic acid and subsequent cyclization and aromatization.

Pfitzinger Reaction: This reaction utilizes isatin (or its derivatives) and a carbonyl compound

in the presence of a base to yield quinoline-4-carboxylic acids. This pathway is particularly

useful when specific substitution patterns are desired on the resulting quinoline ring.

A Modern Synthetic Workflow: The Doebner Reaction
Modern synthetic chemistry emphasizes efficiency, yield, and environmental consideration

("green chemistry"). The following protocol describes a generalized, optimized Doebner

reaction. The choice of catalyst is critical; Lewis acids like Ytterbium(III) perfluorooctanoate

[Yb(PFO)₃] have been shown to effectively catalyze the reaction in aqueous media, enhancing

its green profile.[4]
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Caption: Generalized workflow for the modern Doebner synthesis of quinoline-4-carboxylic

acids.

Experimental Protocol: Generalized Doebner Synthesis
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine the

substituted aniline (1.0 equiv), the desired aldehyde (1.0 equiv), and pyruvic acid (1.1 equiv).

Solvent and Catalyst Addition: Add the solvent (e.g., ethanol or an ethanol/water mixture)

and a catalytic amount of a Lewis acid (e.g., Yb(PFO)₃, 1-5 mol%).

Heating and Reflux: Heat the mixture to reflux (typically 80-100°C) with constant stirring.

Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer

Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).
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Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an

ice bath to facilitate precipitation of the product. Collect the solid product by vacuum filtration.

Purification: Wash the crude solid with a cold solvent (e.g., water or ethanol) to remove

unreacted starting materials and catalyst. Further purify the product by recrystallization from

a suitable solvent system (e.g., ethanol/DMF) to obtain the final, high-purity quinoline-4-

carboxylic acid derivative.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and

Mass Spectrometry.

Applications in Research and Drug Development
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its

ability to interact with a wide range of biological targets.[7][8] 2-Methoxyquinoline-4-
carboxylic acid is a valuable intermediate used to synthesize more complex derivatives for

therapeutic applications.[2][9]

Key Therapeutic Areas of Investigation
Derivatives based on this core structure have been explored for numerous biological activities:

Anticancer Activity: Many quinoline-4-carboxylic acid derivatives have shown potent

anticancer activity.[8] One key mechanism is the inhibition of histone deacetylases (HDACs).

[10] HDACs are enzymes that play a crucial role in gene expression; their inhibition can lead

to the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in

cancer cells.[10]

Antimicrobial Activity: The quinoline core is famous for its role in antimalarial drugs (e.g.,

quinine, chloroquine) and has been extensively studied for broad-spectrum antibacterial and

antifungal properties.[4][7]

Anti-inflammatory and Antiviral Activity: Research has also demonstrated the potential of

these derivatives as anti-inflammatory and antiviral agents.[8]
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Caption: Simplified pathway of anticancer action via HDAC inhibition by quinoline derivatives.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
To validate the therapeutic potential of newly synthesized derivatives of 2-methoxyquinoline-
4-carboxylic acid, a robust and reproducible bioassay is required. The MTT assay is a

standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for

cell viability and cytotoxicity.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b158296?utm_src=pdf-body-img
https://www.benchchem.com/product/b158296?utm_src=pdf-body
https://www.benchchem.com/product/b158296?utm_src=pdf-body
https://pdf.benchchem.com/2502/Application_Notes_and_Protocols_Derivatives_of_Quinoline_4_Carboxylic_Acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Seeding
(Plate cancer cells in

96-well plate)

2. Compound Treatment
(Add serial dilutions of

test compound)

3. Incubation
(24-72 hours at 37°C, 5% CO₂)

4. Add MTT Reagent
(Tetrazolium dye)

5. Incubation
(2-4 hours, allows formazan

crystal formation)

6. Solubilization
(Add DMSO or other solvent

to dissolve crystals)

7. Absorbance Reading
(Measure at ~570 nm using

a plate reader)

8. Data Analysis
(Calculate IC₅₀ value)

Click to download full resolution via product page

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
Cell Culture: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well

plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell

attachment.

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a

series of dilutions in cell culture medium to achieve the desired final concentrations.

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing

the various concentrations of the test compound. Include a vehicle control (DMSO only) and

a positive control (a known cytotoxic drug).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple

formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the compound concentration to determine

the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling
2-Methoxyquinoline-4-carboxylic acid requires careful handling in a laboratory setting.

GHS Pictogram: GHS07 (Exclamation Mark)

Hazard Statement: H302 - Harmful if swallowed

Precautionary Measures: Standard laboratory precautions should be taken, including the use

of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work

should be conducted in a well-ventilated area or a fume hood.

Conclusion
2-Methoxyquinoline-4-carboxylic acid stands out as a compound of significant interest to the

scientific community. Its well-defined structure, accessible synthetic routes, and its role as a

precursor to a multitude of biologically active molecules make it a cornerstone in the field of

medicinal chemistry. The protocols and data presented in this guide provide a solid foundation

for researchers to harness the potential of this versatile scaffold in the ongoing quest for novel

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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